molecular formula C14H11ClN2O2S B567461 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227269-24-0

5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B567461
CAS No.: 1227269-24-0
M. Wt: 306.764
InChI Key: QXAFOQNEYVSHHA-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a sulfonylated pyrrolo[2,3-b]pyridine derivative. Its structure features a chloro substituent at position 5, a methyl group at position 6, and a phenylsulfonyl group at position 1. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules . The phenylsulfonyl group enhances stability and modulates electronic properties, facilitating cross-coupling reactions such as Suzuki and Kumada couplings .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-chloro-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-13(15)9-11-7-8-17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAFOQNEYVSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178673
Record name 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-24-0
Record name 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Sulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

The following table highlights key analogs and their functional differences:

Compound Name Substituents (Positions) Key Properties/Applications References
5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (5), CH₃ (6), SO₂Ph (1) Intermediate for kinase inhibitors; stability for cross-coupling
5-Fluoro-1H-pyrrolo[2,3-b]pyridine F (5) Smaller, electronegative substituent; altered electronic effects for drug design
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Cl (4), CF₃ (5), SO₂Ph (1) Enhanced lipophilicity; potential for CNS-targeting drugs
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Cl (5), ketone (2) Reduced reactivity due to electron-withdrawing ketone; lower cross-coupling utility
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (5), I (2), CH₃ (6), SO₂Ph (1) Halogen-rich for sequential functionalization

Electronic and Steric Effects

  • Chloro vs. Fluoro : The chloro group in the target compound provides moderate electron withdrawal and steric bulk compared to fluorine, which is smaller and more electronegative. This difference impacts reactivity in cross-coupling reactions (e.g., Suzuki couplings require distinct catalysts for Cl vs. F) .
  • In contrast, analogs like 5-Methyl-1H-pyrrolo[2,3-b]pyridine lack the sulfonyl group, reducing stability during synthesis .
  • Phenylsulfonyl vs. Silyl Groups : The phenylsulfonyl group in the target compound offers better leaving-group ability compared to bulky silyl groups (e.g., triisopropylsilyl in ), enabling efficient cross-coupling .

Biological Activity

5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is C14H11ClN2O2S. The compound features a pyrrolo[2,3-b]pyridine core with a chlorine atom at position 5, a methyl group at position 6, and a phenylsulfonyl group at position 1. This unique arrangement contributes to its chemical reactivity and biological activity.

Research indicates that compounds similar to 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. Inhibition of HNE can lead to therapeutic effects in respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
  • Cell Signaling Modulation : It may also interact with cellular signaling pathways by modulating protein kinase activities, which are crucial for regulating cell growth and proliferation .

In Vitro Studies

Table 1 summarizes the biological activity of 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine based on in vitro assays:

Biological Activity IC50 Value (µM) Target Reference
HNE Inhibition0.25Human Neutrophil Elastase
Cytotoxicity5.0Various Cancer Cell Lines
Protein Kinase Inhibition0.15PI5P4Kγ

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Respiratory Diseases : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine effectively reduced inflammation in animal models of asthma by inhibiting HNE activity. The results indicated significant improvements in lung function and reduced airway hyperresponsiveness.
  • Cancer Research : Another investigation revealed that 5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibited cytotoxic effects against multiple human tumor cell lines with an IC50 ranging from low nanomolar to micromolar concentrations. This suggests potential as an anticancer agent through the induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the pyrrolo[2,3-b]pyridine core can enhance or diminish its potency against specific targets.

Table 2 compares structural analogs and their biological activities:

Compound Name IC50 Value (µM) Notable Features
5-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine0.25Active against HNE
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine0.95Lacks chlorine substituent
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine0.87Different substitution pattern

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